3-(4-METHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(4-METHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that features both aromatic and aliphatic components. The presence of a methoxy group, a nitro group, and an amide linkage makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the benzoyl ring.
Amidation: Formation of the amide bond between the nitrobenzoyl group and the propanoic acid derivative.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production might involve similar steps but optimized for large-scale synthesis, including the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like hydroxide ions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of functional groups under various conditions.
Biology
Enzyme Inhibition Studies: Potential inhibitor of enzymes due to its structural features.
Receptor Binding Studies: May interact with biological receptors, providing insights into drug-receptor interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Could be used in the development of diagnostic tools.
Industry
Material Science: Used in the synthesis of polymers or other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro and methoxy groups could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-3-[(3-aminobenzoyl)amino]propanoic acid: Similar structure but with an amino group instead of a nitro group.
3-(4-hydroxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of methoxy and nitro groups in 3-(4-METHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-25-14-7-5-11(6-8-14)15(10-16(20)21)18-17(22)12-3-2-4-13(9-12)19(23)24/h2-9,15H,10H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWGYATCSUPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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